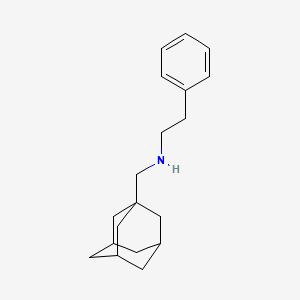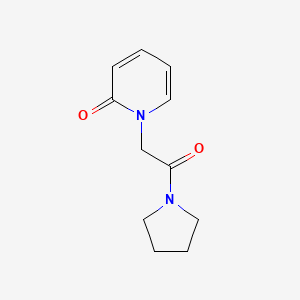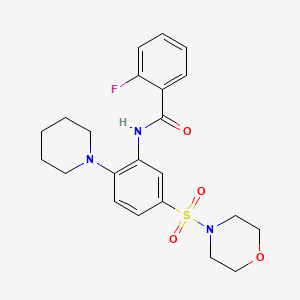
N-(2,4-dimethylphenyl)-2-pyrazol-1-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-2-pyrazol-1-ylacetamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has been found to have potential applications in the field of medicinal chemistry. In
Mécanisme D'action
The mechanism of action of N-(2,4-dimethylphenyl)-2-pyrazol-1-ylacetamide is not fully understood. However, it has been suggested that N-(2,4-dimethylphenyl)-2-pyrazol-1-ylacetamide may inhibit the activity of certain enzymes, including acetylcholinesterase and topoisomerase II. This inhibition can lead to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-2-pyrazol-1-ylacetamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. N-(2,4-dimethylphenyl)-2-pyrazol-1-ylacetamide has also been found to inhibit the activity of acetylcholinesterase, leading to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels can improve cognitive function. Additionally, N-(2,4-dimethylphenyl)-2-pyrazol-1-ylacetamide has been found to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,4-dimethylphenyl)-2-pyrazol-1-ylacetamide in lab experiments is its ability to inhibit the proliferation of cancer cells. This makes it a potential candidate for cancer therapy. Another advantage is its ability to inhibit the activity of acetylcholinesterase, which can improve cognitive function. However, one limitation of using N-(2,4-dimethylphenyl)-2-pyrazol-1-ylacetamide in lab experiments is its potential toxicity. Further studies are needed to determine the toxicity levels of N-(2,4-dimethylphenyl)-2-pyrazol-1-ylacetamide and its potential side effects.
Orientations Futures
There are several future directions for the study of N-(2,4-dimethylphenyl)-2-pyrazol-1-ylacetamide. One direction is the investigation of its potential as a cancer therapy. Further studies are needed to determine the optimal dosage and administration methods for N-(2,4-dimethylphenyl)-2-pyrazol-1-ylacetamide in cancer treatment. Another direction is the investigation of its potential as a treatment for Alzheimer's disease. Further studies are needed to determine the efficacy of N-(2,4-dimethylphenyl)-2-pyrazol-1-ylacetamide in improving cognitive function in patients with Alzheimer's disease. Additionally, further studies are needed to determine the toxicity levels of N-(2,4-dimethylphenyl)-2-pyrazol-1-ylacetamide and its potential side effects.
Méthodes De Synthèse
N-(2,4-dimethylphenyl)-2-pyrazol-1-ylacetamide can be synthesized using various methods, including the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate followed by the reaction with acetic anhydride. Another method involves the reaction of 2,4-dimethylphenylhydrazine with acetylacetone followed by the reaction with acetic anhydride. Both methods result in the formation of N-(2,4-dimethylphenyl)-2-pyrazol-1-ylacetamide as a yellow crystalline solid.
Applications De Recherche Scientifique
N-(2,4-dimethylphenyl)-2-pyrazol-1-ylacetamide has been found to have potential applications in medicinal chemistry. It has been studied as a potential anticancer agent due to its ability to inhibit the proliferation of cancer cells. N-(2,4-dimethylphenyl)-2-pyrazol-1-ylacetamide has also been investigated for its potential use in the treatment of Alzheimer's disease. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function.
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-10-4-5-12(11(2)8-10)15-13(17)9-16-7-3-6-14-16/h3-8H,9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYSZALOBGNONN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7499586.png)



![7-(3-chloro-4-ethoxyphenyl)-8-(2-hydroxyethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B7499623.png)

![[4-[(2-Methylimidazol-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7499628.png)
![5-chloro-N-[3-(3-pyrrolidin-1-ylsulfonylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B7499632.png)


![[4-[(4-Iodophenyl)iminomethyl]phenyl] furan-2-carboxylate](/img/structure/B7499660.png)

![Phenyl N-[4-(hydroxymethyl)phenyl]carbamate](/img/structure/B7499676.png)
